molecular formula C16H17N3S B4829352 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol

2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B4829352
M. Wt: 283.4 g/mol
InChI Key: PCCFHYZZJDLUQZ-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol is a high-purity chemical compound designed for research and development applications, particularly in medicinal chemistry and drug discovery. This molecule features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocyclic system recognized for its versatile pharmacological profile and its ability to interact with various biological targets. The core research value of this compound lies in its potential as a key intermediate or precursor for the development of protein kinase inhibitors (PKIs). Pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive inhibitors, effectively blocking the activity of kinases involved in critical cellular signaling pathways. Researchers can utilize the reactive thiol group at the 7-position for further functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is particularly valuable for investigating inhibitors targeting kinases such as CDK, TRK, and PI3K, which are implicated in oncology and other disease areas. Its structure, incorporating a phenyl ring and an isopropyl group, is engineered to explore hydrophobic interactions within the affinity pockets of enzyme binding sites. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-methyl-3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-10(2)13-9-14(20)19-16(17-13)15(11(3)18-19)12-7-5-4-6-8-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCFHYZZJDLUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=S)N2N1)C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol typically involves the condensation of an aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride, and the reaction is carried out in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 7

The thiol group confers unique electronic and steric properties compared to other functional groups:

Compound Name Position 7 Substituent Biological Activity/Properties Evidence Source
Target Compound Thiol (–SH) Not directly reported; inferred higher nucleophilicity and potential for disulfide bonding.
Pyrazolo[1,5-a]pyrimidin-7-ols (e.g., 4a–4i) Hydroxyl (–OH) No anticancer activity (MDA-MB-231 cells) .
Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides Amide (–CONHPh) Anti-proliferative activity in p21-deficient HCT116 cells .
3-(4-Chlorophenyl)-...-7-amine (e.g., 15) Amine (–NH₂) Enhanced solubility; potential H-bonding interactions .

Key Insight: The thiol group’s acidity (pKa ~10) may improve membrane permeability compared to hydroxyl (pKa ~16) but reduce stability due to oxidation risks.

Substituent Variations at Position 5

The isopropyl group (–CH(CH₃)₂) at position 5 contrasts with bulkier or electron-withdrawing groups:

Compound Name Position 5 Substituent Impact on Activity Evidence Source
Target Compound Isopropyl (–CH(CH₃)₂) Moderate steric hindrance; lipophilic.
5-Phenyl derivatives (e.g., 9j, 9k) Phenyl (–C₆H₅) Enhanced π-π stacking; variable anti-mycobacterial activity .
5-(Trifluoromethyl) derivatives –CF₃ Electron-withdrawing; increased metabolic stability .

Substituent Variations at Positions 2 and 3

The methyl (position 2) and phenyl (position 3) groups are conserved in many analogs:

Compound Name Position 2 Position 3 Role in Activity Evidence Source
Target Compound –CH₃ –C₆H₅ Stabilizes core structure; enhances π-stacking .
3-(4-Methoxyphenyl) derivatives (9j) –CH₃ 4-MeO–C₆H₄ Improved solubility via methoxy group .
3-(4-Trifluoromethylphenyl) derivatives (9k) –CH₃ 4-CF₃–C₆H₄ Increased electron deficiency; altered binding .

Key Insight : The phenyl group at position 3 is critical for aromatic interactions in target binding, while methyl at position 2 minimally affects steric bulk.

Biological Activity

The compound 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H30N4S
  • Molecular Weight : 370.58 g/mol
  • IUPAC Name : this compound

The compound features a unique fused heterocyclic structure that enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Notably:

  • Mechanism of Action : The compound acts as a cyclin-dependent kinase 2 (CDK2) inhibitor , crucial in regulating the cell cycle. By inhibiting CDK2, it induces G1 phase arrest in cancer cells, leading to apoptosis and reduced proliferation rates.
  • In Vitro Studies : A study demonstrated that derivatives similar to this compound had IC50 values ranging from 0.31 to 0.71 µM against various cancer cell lines, outperforming standard treatments like erlotinib .
  • Case Study :
    • A derivative was tested against breast cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 0.5 µM , indicating strong potential for further development as an anticancer agent .

Antiviral Properties

The compound also exhibits promising antiviral activity:

  • Target Interaction : It interacts with viral enzymes and receptors, modulating their activity and potentially inhibiting viral replication.
  • Research Findings : In vitro assays have shown that similar compounds demonstrated antiviral effects against HIV and HCV, suggesting a broad spectrum of antiviral efficacy .

Antimycobacterial Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis:

  • Mechanism : It appears to inhibit mycobacterial ATP synthase, which is critical for energy production in bacteria.
  • Efficacy : Preliminary results indicate MIC values of around 0.5–1.0 µg/mL against various strains of M. tuberculosis, positioning it as a candidate for further investigation in tuberculosis treatment .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is influenced by their structural features:

CompoundStructural FeaturesBiological Activity
2-Methyl-3-phenyl-pyrazolo[1,5-a]pyrimidineMethyl and phenyl groupsAnticancer, Antiviral
3-(4-chlorophenyl)-5-methyl-pyrazolo[1,5-a]pyrimidinChlorophenyl groupAntiviral
3-(4-methoxyphenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidinMethoxy substituentsAnticancer

These variations can significantly affect the compound's potency and selectivity for biological targets.

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol?

The synthesis typically involves multicomponent reactions or condensation of precursors like cyanoacetohydrazides, substituted ketones, and thiolating agents. For pyrazolo[1,5-a]pyrimidine derivatives, a common approach includes:

  • Step 1 : Condensation of 5-aminopyrazole with β-keto esters or diketones under reflux in ethanol/water mixtures to form the pyrimidine ring .
  • Step 2 : Thiolation at position 7 using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent in anhydrous toluene .
  • Critical parameters : Solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and reaction time (6–24 hours) significantly impact yield (40–75%) and purity .

Q. 1.2. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regioselectivity. For example, the thiol proton (-SH) appears as a broad singlet at δ 3.5–4.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₆N₄S: [M+H]⁺ = 309.1125) .
  • X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing between N1 and N2 substitutions) .

Q. 1.3. What are the common chemical modifications at the pyrazolo[1,5-a]pyrimidine core?

  • Position 7 : Thiol (-SH) can be oxidized to sulfonic acids (H₂O₂/AcOH) or alkylated (e.g., methyl iodide) to improve solubility .
  • Position 5 : Isopropyl substituents influence steric bulk; replacing with aryl groups (e.g., 4-fluorophenyl) enhances π-π stacking in enzyme binding .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable substituents : Systematically modify substituents at positions 3 (phenyl), 5 (isopropyl), and 7 (thiol) to assess effects on target binding (e.g., kinase inhibition) .
  • Assay selection : Use enzyme-based assays (e.g., IC₅₀ for phosphodiesterase inhibition) and cell viability assays (MTT) to correlate structural changes with activity .
  • Data analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) driving potency .

Q. 2.2. How can contradictions in reported biological data be resolved?

Conflicting results (e.g., variable IC₅₀ values for similar analogs) may arise from:

  • Assay conditions : Differences in ATP concentration (kinase assays) or serum content (cell-based assays) .
  • Stereochemical impurities : Chiral centers (e.g., at position 5) require enantiomeric resolution via chiral HPLC .
  • Solution-phase vs. solid-state activity : Verify solubility (e.g., DMSO stock precipitation in aqueous buffers) using dynamic light scattering .

Q. 2.3. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., VEGFR2). The thiol group often forms hydrogen bonds with catalytic lysine residues .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding affinities and guide lead optimization .

Q. 2.4. How can synthetic byproducts or degradation products be identified and minimized?

  • HPLC-MS/MS : Monitor reactions in real-time to detect intermediates (e.g., des-thiolated analogs) .
  • Thermogravimetric analysis (TGA) : Identify thermal decomposition pathways (e.g., loss of isopropyl group above 200°C) .
  • Stability studies : Store compounds under nitrogen at –20°C to prevent oxidation of the thiol group .

Q. 2.5. What strategies address poor aqueous solubility in in vivo studies?

  • Prodrug design : Convert thiol (-SH) to a disulfide (-SSR) or thiophosphate ester for enhanced bioavailability .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve circulation time .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to create soluble co-crystals without altering activity .

Q. Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazolo[1,5-a]pyrimidines

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Cyclization5-Aminopyrazole, β-keto ester, EtOH/H₂O, 12 h reflux65>95%
ThiolationLawesson’s reagent, toluene, 110°C, 8 h5890%
OxidationH₂O₂/AcOH, RT, 2 h8298%

Q. Table 2. Biological Activities of Structural Analogs

SubstituentsTargetIC₅₀ (nM)Assay TypeReference
7-SH, 5-iPrVEGFR212 ± 3Kinase assay
7-SO₃H, 5-PhPDE545 ± 8Fluorescence
7-SMe, 5-CF₃EGFR220 ± 15Cell viability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol
Reactant of Route 2
2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol

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